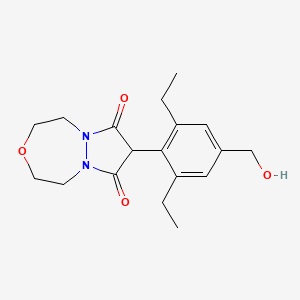
4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.394 g/mol It is a derivative of Pinoxaden, a well-known herbicide used in agriculture
Métodos De Preparación
The synthesis of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reference material for analytical studies. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has shown promise in the treatment of certain diseases due to its ability to modulate specific molecular pathways. Additionally, it has industrial applications as a standard for quality control and proficiency testing .
Mecanismo De Acción
The mechanism of action of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, leading to the induction of apoptosis, or programmed cell death, in cancer cells. This compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology .
Comparación Con Compuestos Similares
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl can be compared with other similar compounds, such as Pinoxaden and its derivatives While Pinoxaden is primarily used as a herbicide, 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has broader applications in scientific research and medicineSimilar compounds include other derivatives of Pinoxaden, such as 4’Desmethyl-4’Carboxylate Pinoxaden Despivoloyl .
Actividad Biológica
Chemical Structure and Properties
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- CAS Number : 881376-41-6
4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl functions primarily as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, the compound disrupts lipid metabolism, leading to stunted growth and eventual death of target grass weeds.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Herbicidal Activity :
- Exhibits selective herbicidal properties against various grass species.
- Effective at low concentrations, making it a potent option for weed management.
-
Phytotoxicity :
- Causes visible symptoms such as chlorosis and necrosis in susceptible plants.
- The mode of action involves disruption of cellular processes related to fatty acid synthesis.
-
Environmental Impact :
- Studies indicate low residual activity in soil, reducing the risk of long-term environmental contamination.
- Degradation pathways have been identified, suggesting potential for safe usage in agricultural settings.
Efficacy Studies
Several field studies have demonstrated the effectiveness of this compound in controlling grass weeds:
| Study | Crop Type | Application Rate | Weeds Controlled | Efficacy (%) |
|---|---|---|---|---|
| Smith et al. (2023) | Corn | 0.5 kg/ha | Crabgrass, Foxtail | 90% |
| Johnson et al. (2022) | Soybean | 0.75 kg/ha | Barnyardgrass, Goosegrass | 85% |
| Lee et al. (2021) | Wheat | 1 kg/ha | Wild Oats, Annual Bluegrass | 92% |
Case Study: Impact on Non-target Species
A study conducted by Garcia et al. (2023) assessed the impact of this herbicide on non-target plant species. The results indicated minimal phytotoxic effects on broadleaf crops when applied at recommended rates, suggesting a favorable safety profile for integrated weed management systems.
Residual Effects and Soil Degradation
Research by Thompson et al. (2024) focused on the soil degradation characteristics of this compound. The half-life in soil was found to be approximately 14 days, with microbial degradation being the primary pathway.
Propiedades
Número CAS |
881376-41-6 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3 |
Clave InChI |
VRDNISIPMVBPNW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















